molecular formula C22H18ClF3N2O3S B4928306 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B4928306
M. Wt: 482.9 g/mol
InChI Key: LVPHQURBSKTEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, also known as GSK1292263, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of wakefulness and sleep.

Mechanism of Action

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide is a selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. The orexin system plays a crucial role in the regulation of wakefulness and sleep, and the orexin-1 receptor is responsible for promoting wakefulness. By blocking the orexin-1 receptor, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including reducing wakefulness, increasing sleep time, and improving sleep quality. It has also been shown to reduce anxiety-like behavior and have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide is its selectivity for the orexin-1 receptor, which makes it a useful tool for studying the role of the orexin system in various diseases. However, one of the limitations of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide is its poor solubility, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. One area of research is the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide in the treatment of addiction, as the orexin system has been shown to play a role in drug addiction. Another area of research is the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide in the treatment of chronic pain, as it has been shown to have analgesic effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide in humans.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions, including the condensation of 2-trifluoromethylbenzaldehyde and 4-chlorobenzylamine to form 2-(4-chlorobenzylidene)-2,3,3-trifluoroindan-1-one intermediate. The intermediate is then reacted with methylsulfonyl chloride to form 2-(4-chlorobenzylidene)-2,3,3-trifluoro-3-(methylsulfonyl)indan-1-one. Finally, the target compound is obtained by reacting the intermediate with 4-aminobenzamide in the presence of a base.

Scientific Research Applications

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including insomnia, narcolepsy, and other sleep disorders. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction. Moreover, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(14-15-6-10-17(23)11-7-15)18-12-8-16(9-13-18)21(29)27-20-5-3-2-4-19(20)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPHQURBSKTEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[2-(trifluoromethyl)phenyl]benzamide

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